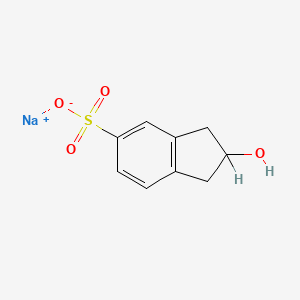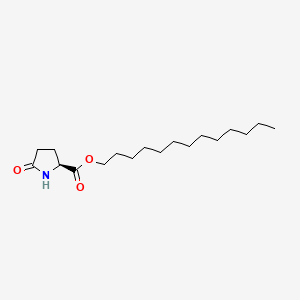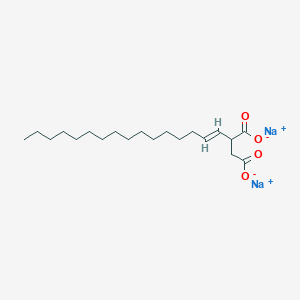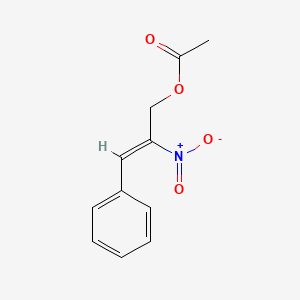
Benzyl(tris(3-methylphenyl))phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(tris(3-methylphenyl))phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and three 3-methylphenyl groups. This compound is notable for its applications in organic synthesis and catalysis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(tris(3-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(3-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+P(C6H4CH3)3→C6H5CH2P(C6H4CH3)3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(tris(3-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Benzyl(tris(3-methylphenyl))phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzyl(tris(3-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Benzyl(tris(3-methylphenyl))phosphorane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers and facilitating various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-methylphenyl)phosphine: Lacks the benzyl group, making it less sterically hindered.
Benzyl(diphenyl)phosphine: Contains two phenyl groups instead of three 3-methylphenyl groups, affecting its electronic and steric properties.
Uniqueness
Benzyl(tris(3-methylphenyl))phosphorane is unique due to the combination of the benzyl group and three 3-methylphenyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalysis, offering both stability and reactivity.
Eigenschaften
CAS-Nummer |
69743-37-9 |
|---|---|
Molekularformel |
C28H28P+ |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
benzyl-tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-10-7-15-26(18-22)29(21-25-13-5-4-6-14-25,27-16-8-11-23(2)19-27)28-17-9-12-24(3)20-28/h4-20H,21H2,1-3H3/q+1 |
InChI-Schlüssel |
RNLIPFURNZYJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



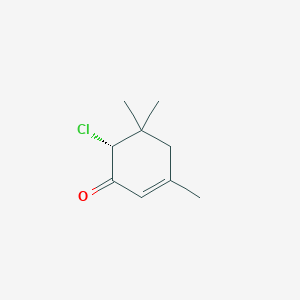
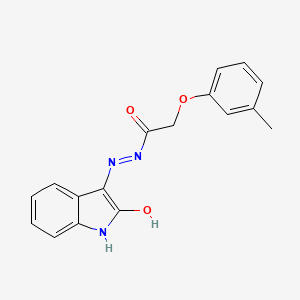
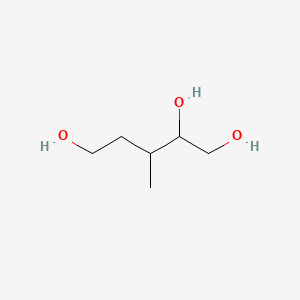
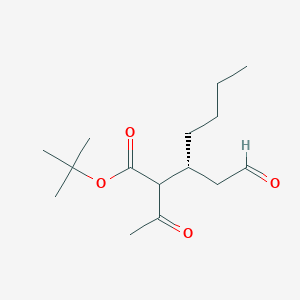
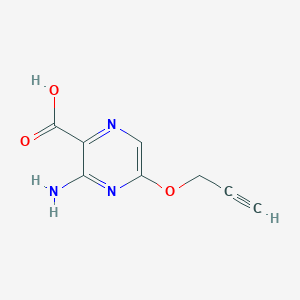
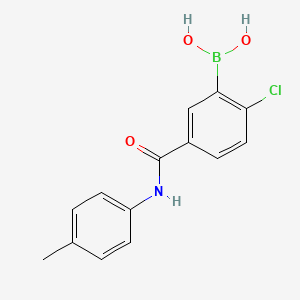
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

